molecular formula C21H16BrN5O4S2 B2826195 10-(4-bromobenzenesulfonyl)-N-(2,4-dimethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892751-14-3

10-(4-bromobenzenesulfonyl)-N-(2,4-dimethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2826195
CAS No.: 892751-14-3
M. Wt: 546.41
InChI Key: XJFZEAAYGWNHHO-UHFFFAOYSA-N
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Description

The compound 10-(4-bromobenzenesulfonyl)-N-(2,4-dimethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine features a complex tricyclic core with a sulfur atom (5-thia) and four nitrogen atoms. Key substituents include a 4-bromobenzenesulfonyl group and an N-linked 2,4-dimethoxyphenyl moiety. These groups likely influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions, such as binding to kinase targets like ROCK1, as inferred from docking studies .

Properties

IUPAC Name

10-(4-bromophenyl)sulfonyl-N-(2,4-dimethoxyphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN5O4S2/c1-30-13-5-8-15(17(11-13)31-2)23-19-18-16(9-10-32-18)27-20(24-19)21(25-26-27)33(28,29)14-6-3-12(22)4-7-14/h3-11H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFZEAAYGWNHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-bromobenzenesulfonyl)-N-(2,4-dimethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multi-step organic reactions. The starting materials often include 4-bromobenzenesulfonyl chloride, 2,4-dimethoxyaniline, and thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine derivatives. The reaction conditions usually require the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reactions.

    Step 1: The initial step involves the reaction of 4-bromobenzenesulfonyl chloride with 2,4-dimethoxyaniline to form the corresponding sulfonamide intermediate.

    Step 2: The sulfonamide intermediate is then reacted with a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine derivative under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

10-(4-bromobenzenesulfonyl)-N-(2,4-dimethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium iodide, acetone, heat.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

10-(4-bromobenzenesulfonyl)-N-(2,4-dimethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 10-(4-bromobenzenesulfonyl)-N-(2,4-dimethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The target compound shares a tricyclic framework with several analogs, differing primarily in sulfonyl and aryl substituents. Key analogs include:

Compound Name Sulfonyl Group Aryl Substituent Molecular Weight (g/mol)* Key Properties*
Target Compound 4-Bromobenzenesulfonyl 2,4-Dimethoxyphenyl ~550 (estimated) High lipophilicity (Br, OMe); potential H-bond donor/acceptor
N-(4-ethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine 4-Methylbenzenesulfonyl 4-Ethoxyphenyl ~520 (estimated) Moderate lipophilicity (Me, OEt); reduced steric bulk
10-(Benzenesulfonyl)-N-[(4-chlorophenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine Benzenesulfonyl 4-Chlorobenzyl ~530 (estimated) Increased polarity (Cl); flexible benzyl group
12-(4-Chlorophenyl)-7-methyl-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene N/A (hexaazatricyclic) 4-Chlorophenyl, phenyl ~480 (estimated) Electron-deficient core (Cl); planar geometry

*Molecular weights and properties are estimated based on substituent contributions.

Substituent Effects :

  • Bromine vs. Methyl/Chlorine : The bromine atom in the target compound enhances lipophilicity and may improve membrane permeability compared to methyl () or chlorine () analogs. Bromine’s polarizability could also strengthen van der Waals interactions in binding pockets .
  • 2,4-Dimethoxyphenyl vs. The chlorobenzyl group () introduces electronegativity but lacks direct H-bonding capability .

Docking and Binding Efficiency

highlights that Chemical Space Docking enriches for compounds with favorable binding poses. The target compound’s bromobenzenesulfonyl group may enhance docking scores compared to methyl- or chlorine-substituted analogs due to stronger hydrophobic interactions.

Spectroscopic and Analytical Comparisons

  • NMR Analysis : demonstrates that substituent changes alter chemical shifts in specific regions (e.g., regions A and B). For the target compound, the 2,4-dimethoxyphenyl group would likely cause downfield shifts in aromatic protons compared to ethoxy or chlorobenzyl analogs due to electron-donating methoxy groups .
  • MS/MS Fragmentation : Molecular networking () suggests that the target compound’s fragmentation pattern would differ from analogs. For example, the bromine atom (mass ~79.9 Da) would produce distinct isotopic clusters compared to chlorine (~35.5 Da) or methyl groups (~15 Da) .

Biological Activity

The compound 10-(4-bromobenzenesulfonyl)-N-(2,4-dimethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex heterocyclic compound exhibiting significant potential in medicinal chemistry. Its unique structural features and functional groups suggest a variety of biological activities that warrant thorough investigation.

Chemical Structure and Properties

This compound features a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core , functionalized with a 4-bromophenylsulfonyl group and a dimethoxyphenyl moiety . The presence of these groups may influence its interaction with biological targets.

PropertyValue
IUPAC Name10-(4-bromobenzenesulfonyl)-N-(2,4-dimethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
Molecular FormulaC18H12BrN5O3S2
Molecular Weight469.43 g/mol
InChI KeyInChI=1S/C18H12BrN5O3S2/c19-11-3-5-13(6-4-11)29(25,26)18-17-21-16(20-10-12-2-1-8-27-12)15-14(7-9-28-15)24(17)23-22-18/h1-9H

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The sulfonamide group is often associated with antibacterial activity due to its ability to inhibit bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.

Case Study:
A study evaluating the antimicrobial efficacy of related sulfonamide derivatives found that they exhibited significant activity against both Gram-positive and Gram-negative bacteria. The compound's structural features suggest it may have similar effects.

Antiviral Activity

The compound's potential antiviral activity is hypothesized based on its structural analogs that have demonstrated efficacy against various viral infections.

Research Findings:
In vitro studies on related compounds have shown inhibition of viral replication in cell cultures infected with influenza and HIV viruses. The mechanism typically involves interference with viral entry or replication processes.

Anticancer Properties

The unique tetraazatricyclo structure may confer anticancer properties through multiple mechanisms including:

  • Inhibition of DNA synthesis : Similar compounds have been shown to disrupt DNA replication in cancer cells.
  • Induction of apoptosis : Certain derivatives can trigger programmed cell death pathways in malignant cells.

Case Study:
A recent study on a structurally similar compound demonstrated potent cytotoxicity against various cancer cell lines (e.g., HeLa and MCF7), suggesting that this compound could be a candidate for further anticancer drug development.

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated but may involve:

  • Enzyme inhibition : Binding to active sites of enzymes involved in critical metabolic pathways.
  • Receptor modulation : Interacting with cellular receptors to alter signal transduction pathways.

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